DCLK1-IN-1 is a potent and selective inhibitor of the doublecortin-like kinase 1 (DCLK1) kinase. [, , , ] DCLK1 is a protein with dual functionality: it acts as a microtubule-associated protein (MAP) involved in microtubule assembly and as a serine/threonine kinase. [] While DCLK1 plays a role in normal development, its overexpression is observed in various cancers, making it a potential target for cancer therapy. [] DCLK1-IN-1 specifically targets the kinase activity of DCLK1 and has emerged as a valuable tool for studying DCLK1's biological functions and its role in cancer development and progression. [, ]
References:[2] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[4] https://www.semanticscholar.org/paper/5aab76fdeaec7ad9cd38f1947b7e396ad04fb3fc[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/ad0262dd951dbe3675664c11998cdb759c841515
DCLK1-IN-1 is a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1), a kinase implicated in various cancers, particularly pancreatic ductal adenocarcinoma. DCLK1 is known for its role in tumor growth and development, with its expression often upregulated in cancerous tissues. The development of DCLK1-IN-1 was driven by the need for a potent and selective chemical probe to study DCLK1's biological functions and its potential as a therapeutic target in oncology .
The compound was developed through a combination of chemoproteomic profiling and structure-based design, leveraging existing knowledge about the DCLK1 kinase domain. The synthesis involved screening a library of analogs to identify compounds with high selectivity for DCLK1 over other kinases such as ERK5 and LRRK2 .
The synthesis of DCLK1-IN-1 involved several key steps:
This synthetic route highlights the strategic modifications made to enhance the compound's selectivity towards DCLK1 while minimizing off-target effects.
DCLK1-IN-1 exhibits a complex molecular structure characterized by its unique scaffold. The compound binds specifically to the long isoforms of DCLK1 but does not interfere with its microtubule-associated protein function.
DCLK1-IN-1 primarily functions through competitive inhibition of ATP binding at the active site of DCLK1.
The mechanism through which DCLK1-IN-1 exerts its effects involves:
DCLK1-IN-1 serves multiple scientific purposes:
DCLK1 exhibits tumor-specific overexpression in gastrointestinal, renal, and squamous cell carcinomas, correlating with advanced disease stages and poor clinical outcomes. In PDAC, DCLK1+ cells are enriched in precursor lesions (PanINs) and invasive tumors, where expression levels increase with PanIN grade [1]. Transcriptional profiling of 15 human colon cancer cell lines revealed consistent DCLK1 upregulation compared to normal mucosa, with similar patterns observed in hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC) [3] [9]. The protein exists as alternatively spliced isoforms (82-kDa "long" and 52-kDa "short" forms), both demonstrating oncogenic activity through distinct subcellular localization and signaling functions [8] [9].
Table 1: DCLK1 Overexpression in Human Cancers
Cancer Type | Expression Pattern | Clinical Correlation | Primary Isoforms |
---|---|---|---|
Pancreatic Ductal Adenocarcinoma | Upregulated in >80% of PanINs/tumors | Predicts progression to invasive carcinoma | Long-α (82 kDa), Short-β (52 kDa) |
Colorectal Cancer | Overexpressed in adenomas and primary tumors | Associated with metastasis and recurrence | Short-β (52 kDa) dominant |
Renal Cell Carcinoma | Elevated in clear cell subtype | Correlates with reduced CD8+ T-cell infiltration | Long-α (82 kDa), Short-β (52 kDa) |
Head and Neck SCC | Increased at invasive tumor fronts | Linked to lymph node metastasis | Long-α (82 kDa) |
DCLK1+ cells demonstrate functional trilineage capacity in vivo, driving tumor initiation, self-renewal, and differentiation. Lineage-tracing studies in Dclk1-CreERT; APCmin/+ mice established that DCLK1+ cancer stem cells (CSCs) continuously produce tumor progeny, with genetic ablation of these cells resulting in polyp regression without intestinal toxicity [1] [10]. Mechanistically, DCLK1 maintains stemness through:
First-generation DCLK1 inhibitors suffered from significant off-target effects that complicated mechanistic interpretation and clinical translation:
Table 2: Comparison of DCLK1-Targeted Inhibitors
Inhibitor | Primary Target(s) | DCLK1 Kd/IC50 | Key Off-Target Effects | Functional Limitations |
---|---|---|---|---|
LRRK2-IN-1 | LRRK2, DCLK1 | IC50 = 2.6 nM | BRD4 bromodomain inhibition | Concomitant DCLK1 protein downregulation |
XMD8-92 | ERK5, DCLK1, BRD4 | Not reported | Broad kinase polypharmacology | Non-specific cytotoxicity |
DCLK1-IN-1 | DCLK1 (selective) | IC50 = 18 nM | Negligible below 1 μM | Pure kinase inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7